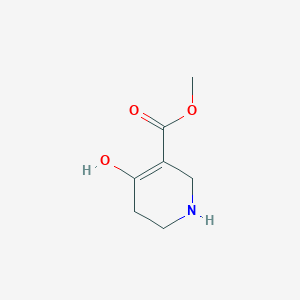
Methyl 4-hydroxy-1,2,5,6-tetrahydropyridine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-hydroxy-1,2,5,6-tetrahydropyridine-3-carboxylate: is a chemical compound with the molecular formula C8H13NO2. It is a derivative of tetrahydropyridine, featuring a hydroxyl group at the 4-position and a carboxylate ester group at the 3-position
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the cyclization of appropriate precursors, such as amino acids or their derivatives, under acidic or basic conditions.
Industrial Production Methods: Large-scale production often involves optimizing reaction conditions to increase yield and purity. This may include the use of catalysts, controlled temperature, and pressure settings.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: Various nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or halides can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of 4-hydroxy-1,2,5,6-tetrahydropyridine-3-one.
Reduction: Formation of 4-hydroxy-1,2,5,6-tetrahydropyridine-3-ol.
Substitution: Formation of various substituted pyridine derivatives.
科学研究应用
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a tool in studying biological systems, particularly in enzyme inhibition studies. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby altering biochemical processes. The exact mechanism can vary depending on the biological system and the specific application.
相似化合物的比较
Methyl 1-methyl-1,2,3,6-tetrahydropyridine-3-carboxylate: Similar structure but with a methyl group at the 1-position.
Methyl 1,2,3,6-tetrahydropyridine-3-carboxylate: Lacks the hydroxyl group at the 4-position.
This compound's versatility and unique properties make it a valuable subject of study in various scientific disciplines. Its applications in chemistry, biology, medicine, and industry highlight its importance and potential for future developments.
Would you like to know more about any specific aspect of this compound?
属性
CAS 编号 |
679841-12-4 |
|---|---|
分子式 |
C7H11NO3 |
分子量 |
157.17 g/mol |
IUPAC 名称 |
methyl 4-hydroxy-1,2,3,6-tetrahydropyridine-5-carboxylate |
InChI |
InChI=1S/C7H11NO3/c1-11-7(10)5-4-8-3-2-6(5)9/h8-9H,2-4H2,1H3 |
InChI 键 |
MLYDZTDEBFYZHK-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(CCNC1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















